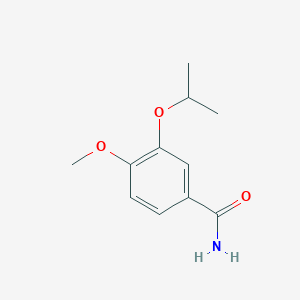
6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H6Cl2N4. This compound is characterized by the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine typically involves the reaction of 3-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazine ring, followed by chlorination to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropyridine: Similar structure but lacks the pyrazine ring.
5-Bromo-6-chloro-pyrazin-2-amine: Similar pyrazine ring but with different halogen substitution.
4-Chloropyridine: Contains the pyridine ring with chlorine substitution but lacks the pyrazine ring.
Uniqueness
6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6Cl2N4 |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H6Cl2N4/c10-6-3-13-2-1-5(6)8-9(11)15-7(12)4-14-8/h1-4H,(H2,12,15) |
Clave InChI |
ZEGIHOFHDAZOQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C2=NC=C(N=C2Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)





![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)


![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)
